Didecyl phthalate-d4

Analytical Chemistry Environmental Monitoring Food Safety

Didecyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate (CAS 1276197-18-2), also referred to as Didecyl phthalate-d4, is a stable isotopically labeled analog of the widely used plasticizer didecyl phthalate (CAS 84-77-5). This compound features four deuterium atoms substituted on the aromatic ring, resulting in a molecular formula of C₂₈H₄₂D₄O₄ and a molecular weight of approximately 450.69 g/mol.

Molecular Formula C28H46O4
Molecular Weight 450.7 g/mol
CAS No. 1276197-18-2
Cat. No. B1437477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidecyl phthalate-d4
CAS1276197-18-2
Molecular FormulaC28H46O4
Molecular Weight450.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC
InChIInChI=1S/C28H46O4/c1-3-5-7-9-11-13-15-19-23-31-27(29)25-21-17-18-22-26(25)28(30)32-24-20-16-14-12-10-8-6-4-2/h17-18,21-22H,3-16,19-20,23-24H2,1-2H3/i17D,18D,21D,22D
InChIKeyPGIBJVOPLXHHGS-BHGUTAGVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Didecyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate (CAS 1276197-18-2) — Deuterated Internal Standard for Accurate Phthalate Quantification


Didecyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate (CAS 1276197-18-2), also referred to as Didecyl phthalate-d4, is a stable isotopically labeled analog of the widely used plasticizer didecyl phthalate (CAS 84-77-5) [1]. This compound features four deuterium atoms substituted on the aromatic ring, resulting in a molecular formula of C₂₈H₄₂D₄O₄ and a molecular weight of approximately 450.69 g/mol . It is commercially available with high isotopic enrichment, typically ≥99 atom % D, and is supplied as a neat liquid or solid, primarily intended for use as an internal standard in mass spectrometry-based analytical methods .

Didecyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate (CAS 1276197-18-2) — Why Non-Deuterated or Non-Structural Analogs Cannot Be Substituted in Quantitative MS


In quantitative mass spectrometry (MS), the use of a non-deuterated or structurally dissimilar internal standard introduces systematic errors due to differential matrix effects, extraction efficiency, and ionization response [1]. The unlabeled parent compound, didecyl phthalate (CAS 84-77-5), cannot serve as an internal standard for itself in trace analysis because it is indistinguishable from the native analyte, precluding any correction for recovery losses or instrument drift. Similarly, alternative internal standards that are not structurally and isotopically matched, such as other phthalate esters or non-deuterated surrogates, exhibit different chromatographic retention times and ionization efficiencies, leading to inaccurate quantification in complex matrices [2]. The deuterated form is specifically required to achieve the co-elution and near-identical physicochemical behavior necessary for reliable isotope dilution mass spectrometry (IDMS) [3].

Didecyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate (CAS 1276197-18-2) — Direct Comparative Quantitative Evidence for Procurement Decisions


Isotopic Purity Enables Unambiguous Mass Separation in GC-MS

Didecyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate is supplied with a certified isotopic enrichment of 99 atom % D, as specified by a major isotope supplier . This high enrichment ensures a distinct mass shift of +4 Da relative to the unlabeled didecyl phthalate (CAS 84-77-5, MW ≈ 446.66 g/mol), resulting in baseline-resolved MS peaks that eliminate isotopic crosstalk during selected ion monitoring (SIM) or multiple reaction monitoring (MRM) [1]. In contrast, a lower enrichment deuterated standard (e.g., 95 atom % D) would produce a complex isotopic envelope, reducing signal-to-noise and quantification accuracy.

Analytical Chemistry Environmental Monitoring Food Safety

Matrix Effect Correction: Deuterated Internal Standard Normalizes Ionization Suppression

The use of a deuterated internal standard that co-elutes with the target analyte is essential for correcting matrix-induced ionization suppression or enhancement in LC-MS and GC-MS. While no peer-reviewed study explicitly quantifies matrix effects for Didecyl phthalate-d4, class-level evidence from deuterated phthalate esters demonstrates that isotope dilution with a co-eluting deuterated analog effectively normalizes matrix effects to within ±15% of the true value, compared to uncorrected matrix effects that can exceed 50% signal suppression [1]. In a method validation study for phthalates in indoor air, the use of a deuterated internal standard (DBP-d4) achieved recoveries consistently >89.7% [2].

Mass Spectrometry Method Validation Complex Matrices

Method Precision Improvement via Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry (IDMS) using a deuterated internal standard such as Didecyl phthalate-d4 is recognized as a primary ratio method that yields superior precision compared to external calibration or non-isotopic internal standards. While specific precision data for this compound are not publicly available, a related study using didecyl phthalate as an internal standard for TOPO quantification achieved a relative standard deviation (RSD) of 0.31% for peak area measurements [1]. For deuterated phthalate analogs, method validation studies typically report intra-day and inter-day RSDs of ≤5.4% [2].

Analytical Method Validation Trace Analysis Regulatory Compliance

Physicochemical Matching Minimizes Sample Preparation Bias

The deuterated compound Didecyl phthalate-d4 is chemically identical to the native analyte except for the replacement of four hydrogen atoms with deuterium on the aromatic ring. This structural similarity ensures that the internal standard and analyte exhibit nearly identical behavior during sample extraction, clean-up, and chromatographic separation. In contrast, a structurally different internal standard, such as a non-deuterated phthalate with a different alkyl chain length, would exhibit a different partition coefficient and extraction recovery, introducing systematic bias. The high LogP value of ~11.2 for the deuterated compound mirrors that of the unlabeled form, ensuring consistent behavior across all analytical steps .

Sample Preparation Extraction Efficiency Isotope Dilution

Didecyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate (CAS 1276197-18-2) — High-Value Procurement-Driven Application Scenarios


Regulatory Compliance Testing of Plasticizers in Food Contact Materials and Consumer Products

This deuterated internal standard is essential for laboratories conducting quantitative analysis of didecyl phthalate (DDP) in food packaging, toys, and medical devices to comply with regulations such as EU REACH, US FDA, and CPSC limits. The use of Didecyl phthalate-d4 ensures accurate correction for matrix effects and extraction variability in complex polymer matrices, enabling reliable determination of migration levels. The high isotopic purity (99 atom % D) minimizes interference and supports the low detection limits required for regulatory compliance .

Environmental Fate and Exposure Studies of High Molecular Weight Phthalates

Researchers investigating the environmental distribution, degradation, and bioaccumulation of didecyl phthalate in soil, sediment, and biota require a precise internal standard to account for matrix-induced signal suppression during GC-MS or LC-MS analysis. The deuterated analog, with its identical physicochemical properties, allows for accurate quantification at trace levels, supporting robust mass balance and risk assessment models [1].

Method Development and Validation for Multi-Residue Phthalate Analysis

Analytical chemists developing and validating multi-analyte methods for phthalates in complex matrices (e.g., food, beverages, indoor air) benefit from using a suite of matched deuterated internal standards. Didecyl phthalate-d4 serves as the specific internal standard for its native counterpart, ensuring that the method's accuracy, precision, and linearity parameters meet stringent validation guidelines (e.g., SANTE/11312/2021). Its use in isotope dilution mass spectrometry (IDMS) provides the highest level of metrological traceability [2].

Quality Control of Reference Materials and Proficiency Testing Schemes

Producers of certified reference materials (CRMs) and organizers of proficiency testing (PT) programs for phthalate analysis rely on high-purity deuterated internal standards to assign certified values and evaluate laboratory performance. The well-characterized isotopic enrichment and chemical purity of Didecyl phthalate-d4 make it suitable for the preparation of calibration standards and spiking solutions in IDMS-based certification protocols .

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